2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly as potential therapeutic agents due to their complex structures and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and acetamide formation. Common reagents might include piperidine, 4-chlorobenzenesulfonyl chloride, and 2-ethylphenylamine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.
Reduction: Reduction reactions could target the sulfonyl group or the acetamide moiety.
Substitution: The aromatic ring with the chlorine substituent is likely to undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitrating agents, halogens, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and acetamide groups could play roles in binding to active sites or altering molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-phenylacetamide
- 2-(1-((4-Methylphenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide
Uniqueness
The presence of the 4-chlorophenyl group and the specific arrangement of functional groups in 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide may confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from similar compounds.
For precise and detailed information, consulting peer-reviewed scientific literature and specialized chemical databases is recommended.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-16-7-3-4-9-20(16)23-21(25)15-18-8-5-6-14-24(18)28(26,27)19-12-10-17(22)11-13-19/h3-4,7,9-13,18H,2,5-6,8,14-15H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMPJGGSZRLAPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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